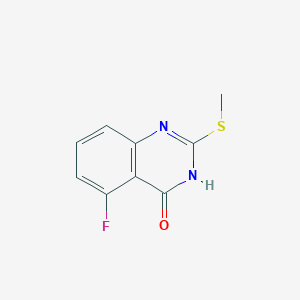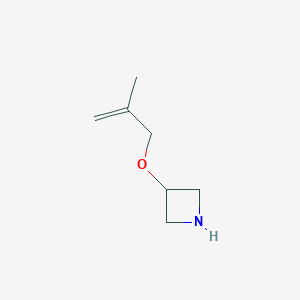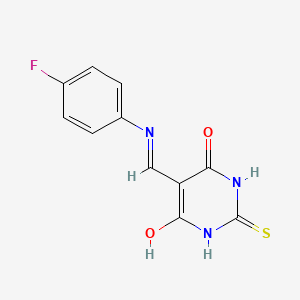
5-fluoro-2-(methylthio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chiral Compounds and Steric Discrimination 5-fluoro-2-(methylthio)quinazolin-4(3H)-one is involved in research exploring N-C axially chiral compounds. A study demonstrated that ortho-fluoro groups contribute to the stability of N-aryl atropisomers, revealing the subtle steric discrimination between hydrogen and fluorine atoms. This has implications in the quantitative evaluation of steric effects in chemical reactions and could inform the design of chiral molecules with specific properties (Iida et al., 2019).
AMPA Receptor Antagonists Another application is in the development of AMPA receptor antagonists for neurological disorders. Research into quinazolin-4-ones with a C-2 side chain tether showed these compounds can serve as potent AMPA receptor inhibitors. This work aids in understanding the structure-activity relationship (SAR) of these compounds, potentially leading to new treatments for diseases related to glutamate dysfunction (Chenard et al., 2001).
Antiviral Activity The antiviral properties of fluorinated quinazolin-4-ones have been investigated, showing promising activity against viruses such as monkeypox and ectromelia. This suggests that derivatives of 5-fluoro-2-(methylthio)quinazolin-4(3H)-one could be valuable in the search for new antiviral agents (Lipunova et al., 2012).
Antibacterial and Structural Analysis Research on derivatives of 5-fluoro-2-(methylthio)quinazolin-4(3H)-one also includes their antibacterial efficacy and detailed structural analysis through techniques like Raman spectroscopy and crystallography. These studies provide insight into the potential use of such compounds in combating bacterial infections and understanding their interaction mechanisms at the molecular level (Geesi et al., 2020).
Antitumor Activity and EGFR Inhibition The compound's derivatives have been evaluated for antitumor activity, particularly as inhibitors of the epidermal growth factor receptor (EGFR), which is a target for cancer treatment. Some derivatives showed high activity against various cancer cell lines, indicating the potential for developing new anticancer therapies (Le et al., 2020).
特性
IUPAC Name |
5-fluoro-2-methylsulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c1-14-9-11-6-4-2-3-5(10)7(6)8(13)12-9/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIDQAVUKPRAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=CC=C2)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(methylthio)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2582757.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2582760.png)


![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine](/img/structure/B2582769.png)
